molecular formula C22H16N4O5S2 B253634 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide

Cat. No. B253634
M. Wt: 480.5 g/mol
InChI Key: FYHNUMDJCFZJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that the compound may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects
Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. However, the compound's low solubility and stability may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide. These include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential use in neurodegenerative diseases. Additionally, research could focus on developing more stable and soluble derivatives of the compound for use in various experimental settings.
Conclusion
In conclusion, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide is a chemical compound with potential applications in various fields, including medicine and drug delivery. While there is still much to be understood about its mechanism of action, the compound's anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research.

Synthesis Methods

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-amine and 3-isoxazolecarboxylic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a neuroprotective agent. Additionally, the compound has been investigated for its use in drug delivery systems due to its ability to cross the blood-brain barrier.

properties

Product Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide

Molecular Formula

C22H16N4O5S2

Molecular Weight

480.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H16N4O5S2/c27-16(13-4-2-1-3-5-13)12-32-22-25-24-21(33-22)23-20(28)15-11-18(31-26-15)14-6-7-17-19(10-14)30-9-8-29-17/h1-7,10-11H,8-9,12H2,(H,23,24,28)

InChI Key

FYHNUMDJCFZJMY-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=CC=C5

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=CC=C5

Origin of Product

United States

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